molecular formula C11H19N5O2 B12364000 1-{3-[(3r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]propyl}guanidine

1-{3-[(3r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]propyl}guanidine

Cat. No.: B12364000
M. Wt: 253.30 g/mol
InChI Key: ZRJHYOXNWCMGMW-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(Arg-Pro), also known as cyclo(arginine-proline), is a cyclic dipeptide belonging to the class of diketopiperazines. These compounds are formed by the cyclization of two amino acids, in this case, arginine and proline.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(Arg-Pro) can be synthesized through the cyclization of linear peptides containing arginine and proline. The reaction conditions, such as heating time, temperature, and pH, play a crucial role in the formation of this cyclic dipeptide. Typically, the linear peptide is heated under controlled conditions to promote cyclization .

Industrial Production Methods

Industrial production of Cyclo(Arg-Pro) involves the use of biotechnological processes, such as fermentation. Microorganisms like Bacillus cereus have been reported to produce Cyclo(Arg-Pro) through fermentation. The compound is then isolated and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Cyclo(Arg-Pro) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions include various derivatives of Cyclo(Arg-Pro) with modified functional groups. These derivatives can exhibit different bioactive properties and are of interest in scientific research .

Scientific Research Applications

Cyclo(Arg-Pro) has several scientific research applications, including:

Mechanism of Action

Cyclo(Arg-Pro) exerts its effects by inhibiting chitinase, an enzyme that plays a crucial role in the cell wall synthesis of fungi and bacteria. By inhibiting this enzyme, Cyclo(Arg-Pro) prevents the growth and morphological changes of these microorganisms. The compound binds to the active site of chitinase, mimicking the structure of the reaction intermediate, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Cyclo(Arg-Pro) is unique among cyclic dipeptides due to its specific bioactive properties. Similar compounds include:

Cyclo(Arg-Pro) stands out due to its dual antibacterial and antitumor activities, making it a compound of significant interest in both medical and industrial applications .

Properties

Molecular Formula

C11H19N5O2

Molecular Weight

253.30 g/mol

IUPAC Name

2-[3-[(3R,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]propyl]guanidine

InChI

InChI=1S/C11H19N5O2/c12-11(13)14-5-1-3-7-10(18)16-6-2-4-8(16)9(17)15-7/h7-8H,1-6H2,(H,15,17)(H4,12,13,14)/t7-,8+/m1/s1

InChI Key

ZRJHYOXNWCMGMW-SFYZADRCSA-N

Isomeric SMILES

C1C[C@H]2C(=O)N[C@@H](C(=O)N2C1)CCCN=C(N)N

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CCCN=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.